Ethyl 4-hydroxyiminooxane-2-carboxylate

Description

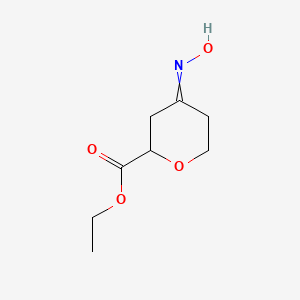

Ethyl 4-hydroxyiminooxane-2-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyimino (-NOH) group at position 4 and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₈H₁₁NO₄, and its structure combines a six-membered oxygen-containing ring with a reactive oxime functional group. Its reactivity is influenced by the electron-withdrawing ester group and the tautomeric equilibrium of the hydroxyimino moiety, which can act as a nucleophile or participate in cycloaddition reactions .

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 4-hydroxyiminooxane-2-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-2-12-8(10)7-5-6(9-11)3-4-13-7/h7,11H,2-5H2,1H3 |

InChI Key |

FKFURYVLKSLZAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=NO)CCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on ethyl-substituted oxane and heterocyclic carboxylates, emphasizing structural, physicochemical, and functional differences.

Table 1: Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Functional Groups | Ring System | Notable Substituents |

|---|---|---|---|---|

| Ethyl 4-hydroxyiminooxane-2-carboxylate | C₈H₁₁NO₄ | Ester, hydroxyimino (-NOH) | Oxane (6-membered) | 4-NOH, 2-COOEt |

| Ethyl 2-methyl-4-oxooxane-2-carboxylate | C₉H₁₄O₄ | Ester, ketone (C=O) | Oxane (6-membered) | 4-oxo, 2-COOEt, 2-methyl |

| Ethyl 4-methyloxazole-2-carboxylate | C₇H₉NO₃ | Ester, oxazole (N,O-heterocycle) | Oxazole (5-membered) | 4-methyl, 2-COOEt |

| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | Ester, thiazole (N,S-heterocycle), amine | Thiazole (5-membered) | 2-NH₂, 4-COOEt |

Key Observations:

Ring System and Reactivity: this compound’s oxane ring provides conformational flexibility, unlike the rigid planar oxazole or thiazole rings. Oxazole and thiazole derivatives (e.g., Ethyl 4-methyloxazole-2-carboxylate) exhibit aromaticity and enhanced thermal stability compared to non-aromatic oxane derivatives .

Electronic Effects: The ester group (-COOEt) in all compounds acts as an electron-withdrawing group, but its position relative to other substituents modulates reactivity. For example, the 4-hydroxyimino group in the target compound may engage in intramolecular hydrogen bonding with the ester, altering solubility and acidity .

Biological and Synthetic Relevance: Thiazole derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) are well-documented in drug discovery (e.g., sulfathiazole antibiotics), whereas oxane-based esters are less explored but may serve as chiral building blocks . The hydroxyimino group in this compound could mimic carbonyl groups in enzyme inhibition studies, a property absent in oxo- or methyl-substituted analogs .

Table 2: Physicochemical Properties (Theoretical/Experimental)

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) | Stability Notes |

|---|---|---|---|---|

| This compound | Not reported | Moderate (DMSO, ethanol) | 0.5 | Sensitive to hydrolysis (NOH) |

| Ethyl 2-methyl-4-oxooxane-2-carboxylate | 122–124 (lit.) | High (acetone, chloroform) | 1.2 | Stable under inert conditions |

| Ethyl 4-methyloxazole-2-carboxylate | 85–87 | Low (water), high (THF) | 1.8 | Photostable, hygroscopic |

| Ethyl 2-aminothiazole-4-carboxylate | 150–152 | Moderate (methanol) | 0.3 | Air-sensitive (amine oxidation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.